Lysyl-lysyl-glycyl-glutamic acid

Descripción general

Descripción

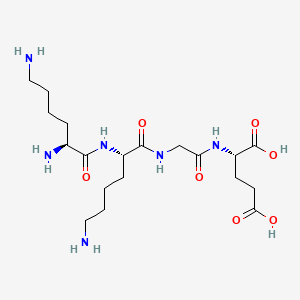

Lysyl-lysyl-glycyl-glutamic acid is a tetrapeptide composed of two lysine residues, one glycine residue, and one glutamic acid residue. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, medicine, and biotechnology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of lysyl-lysyl-glycyl-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The first amino acid (glutamic acid) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid (glycine) is coupled to the growing peptide chain using a coupling reagent such as HBTU or DIC.

Repetition: Steps 2 and 3 are repeated for the addition of the lysine residues.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large quantities.

Análisis De Reacciones Químicas

Types of Reactions

Lysyl-lysyl-glycyl-glutamic acid can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.

Deamidation: Conversion of glutamine residues to glutamic acid.

Oxidation: Oxidation of the side chains of lysine residues.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Deamidation: Can be catalyzed by enzymes such as glutaminases.

Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or performic acid.

Major Products

Hydrolysis: Yields lysine, glycine, and glutamic acid.

Deamidation: Converts glutamine to glutamic acid.

Oxidation: Produces oxidized lysine derivatives.

Aplicaciones Científicas De Investigación

Biological Applications

1. Drug Delivery Systems

LLGGA has been studied for its potential in drug delivery systems due to its ability to enhance cellular uptake of therapeutic agents. The peptide's structure allows for effective binding to cell membranes, facilitating the transport of drugs across biological barriers. For instance, studies have shown that LLGGA-conjugated nanoparticles can improve the bioavailability of anticancer drugs, leading to enhanced therapeutic efficacy and reduced side effects .

2. Tissue Engineering

In tissue engineering, LLGGA is utilized as a bioactive component in scaffolds to promote cell adhesion and proliferation. The presence of lysine residues enhances the interaction with cell surface receptors, which is crucial for tissue regeneration. Research indicates that scaffolds incorporating LLGGA support the growth of various cell types, including fibroblasts and endothelial cells, making them suitable for applications in wound healing and vascular tissue engineering .

Material Science Applications

1. Biocompatible Materials

LLGGA has been incorporated into biocompatible materials used in medical devices. Its amino acid sequence contributes to the hydrophilicity of polymers, improving their interaction with biological fluids and reducing protein adsorption. This property is essential for minimizing inflammatory responses when these materials are implanted in the body .

2. Antimicrobial Coatings

The antimicrobial properties of LLGGA have been explored for developing coatings on medical devices. The peptide exhibits activity against a range of pathogens, making it a candidate for preventing infections associated with implants and surgical instruments. Studies have demonstrated that surfaces coated with LLGGA show reduced bacterial adhesion and biofilm formation compared to uncoated controls .

Case Studies

Mecanismo De Acción

The mechanism of action of lysyl-lysyl-glycyl-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparación Con Compuestos Similares

Similar Compounds

Lysyl-glycyl-glutamic acid: A tripeptide with similar properties but lacking one lysine residue.

Glycyl-glutamic acid: A dipeptide with simpler structure and different biological activities.

Lysyl-glutamic acid: Another dipeptide with distinct properties.

Uniqueness

Lysyl-lysyl-glycyl-glutamic acid is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential applications. Its tetrapeptide structure allows for more complex interactions with biological targets compared to shorter peptides.

Actividad Biológica

Lysyl-lysyl-glycyl-glutamic acid (LLG) is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of immunology and cancer research. This article explores the biological activity of LLG, drawing from various studies and research findings.

Structure and Composition

LLG is composed of four amino acids: two lysines (Lys), one glycine (Gly), and one glutamic acid (Glu). The arrangement of these amino acids contributes to its unique properties, influencing its interactions with cellular components and receptors.

1. Cell Adhesion and Migration

LLG has been studied for its role in cell adhesion and migration. The presence of lysine residues is known to facilitate binding to cell surface receptors, which can enhance cell adhesion. This property is particularly relevant in cancer metastasis, where cell migration is a critical factor.

- Case Study : Research indicates that peptides similar to LLG can enhance the migration of certain cancer cells, suggesting a potential role in tumor progression. For instance, in studies involving breast cancer cells, peptides containing lysine residues promoted cell motility through interaction with extracellular matrix components .

2. Immune Modulation

Aminoacyl-tRNA synthetases (ARSs), which are involved in protein synthesis, have been shown to play roles beyond translation, including immune regulation. LLG may influence immune responses by modulating the activity of ARSs.

- Research Findings : Studies have demonstrated that ARSs can affect cytokine production and immune cell activation. For example, TyrRS has been implicated in increasing the secretion of inflammatory cytokines such as TNF-α and IL-6 when bound to macrophages . Given that LLG shares structural similarities with components affecting ARS activity, it may similarly influence immune pathways.

3. Potential Therapeutic Applications

LLG's biological activity suggests several therapeutic applications:

- Cancer Therapy : Due to its ability to enhance cell migration and adhesion, LLG could be explored as a target for inhibiting metastasis in cancer treatment.

- Wound Healing : The adhesive properties may also be beneficial in promoting wound healing by enhancing cell migration to injury sites.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N6O7/c20-9-3-1-5-12(22)17(29)25-13(6-2-4-10-21)18(30)23-11-15(26)24-14(19(31)32)7-8-16(27)28/h12-14H,1-11,20-22H2,(H,23,30)(H,24,26)(H,25,29)(H,27,28)(H,31,32)/t12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQWGICKJIJKNO-IHRRRGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992905 | |

| Record name | N-[2-({6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyethylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72189-84-5 | |

| Record name | Lysyl-lysyl-glycyl-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072189845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyethylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.